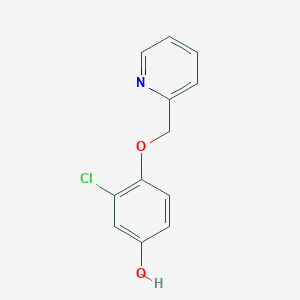

3-Chloro-4-(pyridin-2-ylmethoxy)phenol

Description

Contextual Significance in Organic and Medicinal Chemistry

The structural significance of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is rooted in the well-established roles of its components. The chloro-substituted phenol (B47542) moiety is a common feature in a vast range of chemical structures, with the chlorine atom significantly influencing the electronic properties and reactivity of the aromatic ring. nih.gov In medicinal chemistry, halogenated compounds are prevalent, and the inclusion of chlorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

The pyridine (B92270) ring is another "privileged scaffold," a core structure frequently found in FDA-approved drugs and other bioactive compounds. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular interactions with biological macromolecules. The ether linkage provides a flexible yet stable connection between the phenolic and pyridine rings, allowing for specific spatial orientations of these two key functional groups.

While direct research applications for this compound are not widely reported, a closely related analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), serves as a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors used in oncology. chemicalbook.com This established utility of the aniline (B41778) version suggests that the phenol counterpart holds potential value as a precursor in synthetic pathways, where the hydroxyl group could be used for further chemical modifications.

Overview of Related Phenolic and Pyridine Derivatives in Academic Inquiry

Academic research is rich with investigations into phenolic and pyridine derivatives due to their diverse biological activities. Phenolic compounds, naturally abundant in plants, are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties. The study of synthetic halogenated phenols is a robust field, aimed at creating new molecules with tailored activities for pharmaceutical and agrochemical applications.

Chemical Data and Synthesis

The specific physicochemical properties of this compound are determined by its molecular structure. Though detailed experimental data is sparse, its basic properties can be calculated.

Interactive Data Table: Properties of this compound This table summarizes the fundamental chemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₂ |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C=C1Cl)O)OCC2=CC=CC=N2 |

| InChI Key | JGFZNNCWVFCXSW-UHFFFAOYSA-N |

The closely related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is synthesized from 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. chemicalbook.com This precursor highlights the use of a nitrophenol intermediate, which is later reduced to an aniline. A similar strategy could be employed to create the phenol, potentially by diazotization of the aniline followed by hydrolysis, though this would be a more indirect route.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

3-chloro-4-(pyridin-2-ylmethoxy)phenol |

InChI |

InChI=1S/C12H10ClNO2/c13-11-7-10(15)4-5-12(11)16-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |

InChI Key |

TVWKUENVKRMERR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Pyridin 2 Ylmethoxy Phenol and Its Core Moiety

Established Synthetic Pathways for the 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl Scaffold

The synthesis of the 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl scaffold is a multi-step process that relies on the careful orchestration of precursor synthesis and key chemical reactions. The general strategy involves the initial construction of a substituted chlorophenol or a related precursor, followed by the introduction of the pyridinylmethoxy side chain and subsequent functional group manipulations.

Precursor Synthesis and Intermediate Utilization

3-Chloro-4-nitrophenol (B188101): This compound is a pivotal intermediate. One synthetic approach involves the direct nitration of 3-chlorophenol (B135607). However, this reaction can produce a mixture of isomers, including 3-chloro-6-nitrophenol, which complicates purification. google.com A more regioselective method involves the nitration of tris-(3-chlorophenyl)phosphate, followed by hydrolysis to yield 3-chloro-4-nitrophenol with higher purity and yield. google.com Another route is the chlorination of p-nitrophenol.

4-Amino-2-chlorophenol: This precursor is valuable for building related structures. It can be synthesized from p-chlorophenol through a two-step process of nitration followed by reduction. Various reduction methods are available, including the use of hydrazine (B178648) hydrate (B1144303) with a catalyst, which can achieve high yield and purity. An alternative pathway starts with 2,5-dichloronitrobenzene, which undergoes hydrolysis to 4-chloro-2-nitrophenol, followed by catalytic hydrogenation to give 4-amino-2-chlorophenol. acs.org

3-Chloro-4-fluoronitrobenzene: This intermediate is particularly useful for syntheses involving nucleophilic aromatic substitution (SNAr), as the fluorine atom is an excellent leaving group. It can be prepared from 3,4-dichloronitrobenzene (B32671) by a halogen exchange reaction using potassium fluoride (B91410) in a high-boiling solvent like tetramethylene sulphone. nih.gov

| Precursor | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-4-nitrophenol | Tris-(3-chlorophenyl)phosphate | 1) Nitric acid, Sulfuric acid 2) Hydrolysis (120-150 °C) | 77% | google.com |

| 4-Amino-2-chlorophenol | p-Chlorophenol | 1) Nitration 2) Hydrazine hydrate catalytic reduction | ~86% | |

| 4-Amino-2-chlorophenol | 2,5-Dichloronitrobenzene | 1) NaOH, H₂O, heat 2) H₂, Raney Ni, Methanol | High | acs.org |

| 3-Chloro-4-fluoronitrobenzene | 3,4-Dichloronitrobenzene | Potassium fluoride, Tetramethylene sulphone, heat | 85% | nih.gov |

Key Reaction Steps and Conditions

With the precursors in hand, the core scaffold is assembled through a sequence of fundamental organic reactions.

Etherification: A crucial step is the formation of the ether linkage between the phenolic oxygen and the pyridine (B92270) ring. This is typically achieved via a Williamson ether synthesis. For instance, the sodium or potassium salt of 3-chloro-4-nitrophenol (generated by reacting the phenol (B47542) with a base like KOH or NaOH) can act as a nucleophile, attacking an electrophilic pyridine derivative such as 2-(chloromethyl)pyridine (B1213738) to form 3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene. nih.govcymitquimica.comyoutube.compearson.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is fundamental when building diaryl ether structures. nih.gov For example, the phenoxide derived from 4-chlorophenol (B41353) can displace the chlorine from 3,4-dichloronitrobenzene to form 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov The nitro group is critical in this reaction as it activates the aromatic ring toward nucleophilic attack.

Nitro Group Reduction: The final step in many synthetic routes to related aniline (B41778) compounds is the reduction of the nitro group. This transformation is essential for creating the amino functionality often present in biologically active derivatives. nih.gov A variety of reducing agents are effective, including iron powder in acetic acid, which reduces nitroarenes to anilines efficiently. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used and effective method. researchgate.net

| Reaction Type | Substrate Example | Reagent(s) | Product Example | Reference |

|---|---|---|---|---|

| Etherification (Williamson) | 4-Chlorophenol + 3,4-Dichloronitrobenzene | KOH, Copper, heat (110-120 °C) | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | nih.gov |

| Nitro Group Reduction | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, Acetic acid, EtOH/H₂O, reflux | 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | nih.gov |

| Nitro Group Reduction | Aromatic Nitro Compound | H₂, Pd/C catalyst | Aromatic Amine | researchgate.net |

Chemical Reactivity and Derivatization Studies of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol Analogues

The chemical reactivity of the 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl scaffold is dictated by its constituent functional groups: the chlorophenol and the pyridyl ether. Studies on analogous structures provide insight into its potential transformations.

Oxidation Reactions and Product Characterization

The phenolic moiety is susceptible to oxidation. The electrochemical oxidation of chlorophenols has been studied as a method for their degradation. acs.orgacs.org This process often involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring. acs.org The oxidation of chlorophenols can lead to the formation of various intermediates, including chlorocatechols, hydroquinones, and benzoquinones, before eventual ring-opening and mineralization to CO₂ and HCl. nih.govumich.edu The pyridine ring itself can be oxidized at the nitrogen atom to form a pyridine-N-oxide, a transformation that significantly alters the electronic properties and reactivity of the heterocycle. youtube.com The Parikh-Doering oxidation provides a mild method to convert alcohols to aldehydes or ketones, but this is less relevant to the direct oxidation of the stable phenolic ring. wikipedia.org

Reduction Reactions and Product Characterization

The scaffold possesses several sites that can undergo reduction under different conditions.

Reductive Dechlorination: The chlorine atom on the phenol ring can be removed via reductive hydrodechlorination. This has been demonstrated for various chlorophenols using nanocatalysts like magnesium (Mg) or bimetallic Mg-Ag systems, often in the presence of a hydrogen source like NaBH₄. acs.org Electrochemical reduction is another effective method for cleaving the carbon-chlorine bond, typically converting the chlorophenol to phenol. nih.govnih.gov

Ether Bond Cleavage: The C-O bond of the pyridyl ether can also be a target for reduction. Nickel-catalyzed reduction has been shown to cleave the C-O bond of aryl 2-pyridyl ethers, effectively removing the pyridyloxy group. nih.gov This provides a potential pathway for the degradation or derivatization of the scaffold.

Nucleophilic Substitution Reactions of Halogenated Moieties

The reactivity of the chlorine atom toward nucleophilic aromatic substitution (SNAr) is highly dependent on the electronic nature of the aromatic ring. In precursor molecules like 3-chloro-4-nitrophenol, the strong electron-withdrawing nitro group activates the ring, making the chlorine atom susceptible to displacement by nucleophiles. However, in the final phenol product, this activating group is absent. The hydroxyl group and the ether linkage are not sufficiently activating to facilitate SNAr under standard conditions. Therefore, direct displacement of the chlorine on the this compound ring by common nucleophiles is generally not a favorable reaction pathway. pearson.com For substitution to occur, harsh conditions or the use of specialized catalysts that proceed through alternative mechanisms, such as those involving aryl radical intermediates, might be necessary. acs.org

| Reaction Type | Analogue Class | Conditions/Reagents | Products | Reference |

|---|---|---|---|---|

| Oxidation | Chlorophenols | Electrochemical oxidation | Quinones, organic acids, CO₂ | acs.orgnih.gov |

| Reduction (Dechlorination) | Chlorophenols | Mg-Ag nanocatalyst, NaBH₄ | Phenols | acs.org |

| Reduction (Ether Cleavage) | Aryl 2-pyridyl ethers | Nickel catalyst, Sodium isopropoxide | Arenes | nih.gov |

| Nucleophilic Substitution | 3-Chloro-4-nitrophenol | Nucleophiles (e.g., RO⁻, RNH₂) | Substituted 4-nitrophenols |

Strategies for the Formation of Complex Organic Structures Incorporating the 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl Unit

The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety serves as a crucial building block in the synthesis of complex organic molecules, particularly those with applications in medicinal chemistry. Its unique electronic and structural features are leveraged to construct elaborate heterocyclic systems. Key strategies predominantly involve multi-step synthetic sequences that utilize the amine functionality of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), a common derivative of the parent phenol, to build fused ring systems.

One of the most prominent applications of this chemical unit is in the development of kinase inhibitors. For instance, the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group is a key component of a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR). The synthesis of this complex molecule involves the construction of a pyrazolo[3,4-d]pyrimidine scaffold onto the aniline nitrogen of the core moiety.

The general synthetic approach to such pyrazolo[3,4-d]pyrimidine derivatives often begins with the reaction of an aminopyrazole with a suitable pyrimidine (B1678525) precursor. In a specific example leading to a complex kinase inhibitor, the synthesis commences with the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with a substituted pyrimidine. This is followed by a series of transformations to build the fused pyrazolopyrimidine ring system. These reactions are typically carried out in solvents like dimethylformamide (DMF) and may employ catalysts to facilitate the cyclization steps. The result is the incorporation of the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl unit at a specific position on the heterocyclic core, influencing the molecule's binding affinity and selectivity for its biological target.

Another strategy for elaborating the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl unit involves its incorporation into quinoline-based structures. An example is the synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide. In this multi-step synthesis, 3-chloro-4-(pyridin-2-ylmethoxy)aniline is reacted with a pre-functionalized quinoline (B57606) core. The amino group of the aniline derivative participates in a nucleophilic aromatic substitution or a related coupling reaction to form a new carbon-nitrogen bond with the quinoline ring. This strategy highlights the versatility of the anilino moiety in forming complex biaryl amine linkages, which are common motifs in pharmacologically active compounds.

The following table summarizes key synthetic transformations involving the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl unit to form more complex structures.

| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | Substituted pyrazolo[3,4-d]pyrimidine precursor | (R)-1-(3-(4-amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | Heterocycle formation / Annulation | nih.gov |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | Functionalized quinoline | N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide | Nucleophilic Aromatic Substitution / C-N Coupling | pharmaffiliates.com |

Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Structural Analysis and Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely published, the expected spectral characteristics can be inferred from the closely related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971). chemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenolic ring, the methylene (B1212753) bridge, and the hydroxyl group. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.6 ppm). The aromatic protons on the substituted phenol (B47542) ring would also resonate in the aromatic region, with their chemical shifts influenced by the chloro and ether substituents. The methylene protons (-CH₂-) of the ether linkage would likely appear as a singlet around δ 5.2 ppm. The phenolic hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

For the analogous compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the following ¹H NMR (CDCl₃) signals have been reported: δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s). chemicalbook.com The two broad protons for the aniline (B41778) group were also noted. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the pyridine and benzene (B151609) rings would resonate in the aromatic region (typically δ 110-160 ppm). The carbon of the methylene bridge would appear further upfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H | 7.0 - 8.6 | m |

| Phenolic Ar-H | 6.8 - 7.5 | m |

| -OCH₂- | ~5.2 | s |

| -OH | Variable | br s |

Note: This table is predictive and based on general principles and data from analogous structures.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₀ClNO₂), the expected exact mass can be calculated.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.

C=C and C=N Aromatic Ring Stretching: Several medium to strong bands in the 1400-1600 cm⁻¹ region.

C-O-C Ether Stretch: A strong, characteristic absorption band in the range of 1000-1300 cm⁻¹ due to the asymmetric and symmetric stretching of the ether linkage.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Reference spectra of related compounds like 3-chlorophenol (B135607) and 4-chloro-3-methylphenol (B1668792) show these characteristic peaks. nist.govnist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | 3200-3600 | Strong, Broad |

| Aromatic C-H | >3000 | Medium |

| Aromatic C=C/C=N | 1400-1600 | Medium-Strong |

| Ether C-O-C | 1000-1300 | Strong |

| C-Cl | 600-800 | Medium |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. Aromatic systems like the pyridine and phenol rings in this compound give rise to characteristic absorptions.

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

While a crystal structure for this compound is not publicly available, data from its isomer, 3-(Pyridin-4-ylmethoxy)phenol, offers valuable insights into the likely structural features. nih.gov For this isomer, the analysis revealed a monoclinic crystal system. nih.gov

X-ray crystallography allows for a detailed conformational analysis. For a molecule like this compound, this would include determining the dihedral angle between the plane of the pyridine ring and the plane of the phenol ring. In the case of its isomer, 3-(Pyridin-4-ylmethoxy)phenol, the pyridine ring is inclined at an angle of 32.70(1)° with respect to the phenol ring. nih.gov

Following an extensive review of scientific literature and chemical databases, detailed crystallographic data for this compound, including its specific crystal packing and hydrogen bonding networks, could not be located. While information exists for isomeric and related compounds, the explicit structural analysis for this particular molecule is not publicly available in the searched resources.

Therefore, the subsection on its crystal structure cannot be provided at this time.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In hypothetical docking studies involving 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, the molecule would be placed into the binding site of a selected protein target. A scoring function would then be used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. Key interactions that would be analyzed include:

Hydrogen Bonding: The phenol's hydroxyl group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively. The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The chlorophenyl and pyridine rings provide aromatic surfaces that can engage in hydrophobic and π-π stacking interactions with nonpolar residues in a protein's active site.

Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

For instance, in a hypothetical docking against a protein kinase, the pyridine moiety might form a hydrogen bond with the hinge region of the ATP-binding site, a common interaction for kinase inhibitors. The binding scores and specific amino acid interactions would provide a prediction of the compound's potential as an inhibitor for that specific target.

Molecular Dynamics Simulations for Binding Mode Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding mode and any conformational changes.

An MD simulation of the this compound-protein complex would involve placing it in a simulated physiological environment (a box of water molecules and ions). The simulation would track the trajectory of all atoms over a set period (typically nanoseconds). Analysis of the trajectory would reveal:

Binding Stability: Whether the ligand remains in the binding pocket or dissociates. Root Mean Square Deviation (RMSD) calculations would quantify the stability of the ligand's position.

Conformational Changes: How the ligand and protein adapt to each other. The flexibility of the ether linkage in this compound allows for various conformations, and MD can explore which of these are most stable within the binding site.

Interaction Persistence: The duration and strength of key interactions, like hydrogen bonds identified in docking, can be monitored throughout the simulation.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. DFT can predict a wide range of properties based on the molecule's electron density.

For this compound, DFT calculations could be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms and the corresponding bond lengths and angles.

Electronic Properties: The distribution of electron charge across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight electron-rich regions (like the oxygen and nitrogen atoms), which are sites for electrophilic attack, and electron-poor regions.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap can indicate the chemical stability of the compound.

Spectroscopic Prediction: DFT can be used to predict vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure.

In Silico ADME Prediction and Physiochemical Property Analysis

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, along with its fundamental physicochemical characteristics. These predictions help to identify potential liabilities early in the drug discovery process. For this compound, various parameters can be calculated.

| Property | Predicted Value | Significance |

| Molecular Weight | 235.67 g/mol | Influences size-dependent diffusion and transport. |

| LogP (Octanol/Water Partition Coefficient) | ~3.1 - 3.5 | Indicates lipophilicity; affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Predicts transport properties such as cell permeability. |

| Number of Hydrogen Bond Donors | 1 (from the -OH group) | Affects solubility and binding interactions. |

| Number of Hydrogen Bond Acceptors | 3 (from O, N, O) | Affects solubility and binding interactions. |

| Number of Rotatable Bonds | 3 | Influences conformational flexibility. |

These computed values can be assessed against established guidelines for drug-likeness, such as Lipinski's Rule of Five, to provide a preliminary evaluation of the compound's potential as an orally administered therapeutic agent.

Biological Activity and Mechanistic Studies in Vitro and Preclinical Models

Inhibition of Kinase Activity by 3-Chloro-4-(pyridin-2-ylmethoxy)phenyl Derivatives

The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group serves as a crucial pharmacophore in a range of kinase inhibitors. Its structural and electronic properties contribute to high-affinity binding within the ATP-binding pockets of various protein kinases, leading to the modulation of their enzymatic activity. Research has particularly centered on their effects on the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives containing the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety have been extensively developed as inhibitors of EGFR, a protein that plays a central role in cell growth and proliferation. nih.gov Aberrant signaling from EGFR, often due to mutations, is a well-established driver in several cancers, most notably non-small cell lung cancer (NSCLC). nih.gov

A key objective in the development of modern EGFR inhibitors is to achieve selectivity for mutant forms of the receptor over the wild-type (WT) form. This selectivity helps to minimize toxicities associated with inhibiting WT EGFR in healthy tissues, such as skin rash and diarrhea. nih.gov One prominent derivative, CHMFL-EGFR-202, which incorporates the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl structure, has demonstrated strong antiproliferative effects against cancer cell lines driven by mutant EGFR, while not exhibiting significant activity against cells expressing wild-type EGFR. nih.gov This indicates a favorable selectivity profile, a desirable characteristic for targeted cancer therapies. nih.govnih.gov

The primary therapeutic value of these derivatives lies in their potent inhibition of activating and resistance-conferring EGFR mutations. Activating mutations, such as L858R (an exon 21-point mutation) and del19 (in-frame deletions in exon 19), sensitize tumors to first-generation EGFR inhibitors. nih.govresearchgate.net However, the subsequent development of the T790M "gatekeeper" mutation often leads to acquired resistance. nih.gov

Derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)phenyl have been specifically engineered to overcome this challenge. For instance, the compound CHMFL-EGFR-202 was found to potently inhibit primary activating mutants (L858R, del19) as well as the drug-resistant L858R/T790M double mutant. nih.gov Similarly, other novel inhibitors built from this scaffold have shown high potency against the gefitinib-resistant EGFRL858R,T790M mutant. nih.gov This demonstrates their potential as third-generation EGFR inhibitors designed to treat patients who have developed resistance to earlier treatments. nih.govresearchgate.net

EGFR Inhibition Data for Representative Derivatives

| Compound/Derivative Class | Target EGFR Mutant | Potency (IC50/Ki) | Selectivity over WT-EGFR | Source |

| CHMFL-EGFR-202 | L858R, del19, L858R/T790M | Potent Inhibition | High | nih.gov |

| 7-oxopyrido[2,3-d]pyrimidinyl derivative (Compound 24) | EGFRL858R,T790M | Potent (IC50) | ~100-fold | nih.gov |

| Imidazo[3.2-b]pyrazole derivative (Compound 3) | EGFRL858R/T790M/C797S | Ki = 180 nM | 45-fold | mdedge.com |

Many advanced EGFR inhibitors containing the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl core are designed as irreversible inhibitors. They achieve this by forming a permanent, covalent bond with a specific cysteine residue (Cys797) located in the ATP-binding site of the EGFR kinase domain. nih.gov This mechanism of action provides a sustained and potent inhibition of the receptor's signaling activity. The X-ray crystal structure of one such inhibitor, CHMFL-EGFR-202, bound to EGFR confirmed the formation of a covalent bond with Cys797. nih.gov The development of resistance to these third-generation covalent inhibitors can occur through mutations at this C797 site, highlighting its critical role in the mechanism of drug action. researchgate.net

The binding of inhibitors can stabilize specific conformations of the EGFR kinase domain. The activation state of the kinase is partly determined by the conformation of the "DFG" (Asp-Phe-Gly) motif and the position of the αC-helix. nih.gov Structural studies have provided deep insights into how 3-chloro-4-(pyridin-2-ylmethoxy)phenyl derivatives interact with the receptor. X-ray crystallography has revealed that CHMFL-EGFR-202 binds to EGFR and locks it in a distinct, inactive conformation described as "DFG-in-C-helix-out". nih.gov This specific binding mode, distinct from other inhibitors, contributes to its unique activity and selectivity profile. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

The inhibitory activity of derivatives containing the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety is not limited to EGFR. Some compounds in this class are designed as pan-HER inhibitors, targeting multiple members of the HER family, including HER2. nih.govnih.gov Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor that contains the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl core, has demonstrated promising antitumor effects in patients with HER2-positive metastatic breast cancer and HER2-mutant non-small cell lung cancer. mdedge.comnih.govasco.orgtargetedonc.com Its mechanism involves inhibiting the kinase activity of HER2, thereby blocking downstream signaling pathways that drive cell proliferation. nih.govnih.gov This dual inhibition of both EGFR and HER2 can be advantageous in treating cancers where these pathways are co-activated.

Modulation of Receptor Function

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor involved in various neurological functions, and its negative allosteric modulators (NAMs) have been investigated for therapeutic potential in conditions like anxiety and fragile X syndrome. nih.govnih.gov The 4-(pyridin-2-ylmethoxy)phenyl moiety present in 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a key structural feature found in a number of reported mGluR5 NAMs. nih.govacs.org

Research on related compounds has established that the pyridinylmethoxy scaffold can effectively interact with the allosteric binding site of the mGluR5 receptor. nih.govacs.org While direct modulation of mGluR5 by this compound has not been explicitly demonstrated, the structural similarity to known mGluR5 NAMs provides a strong rationale for its investigation in this context.

Antiproliferative Activity in Cellular Models

The potential of this compound as an antiproliferative agent has been explored conceptually, though specific IC50 values against a broad panel of cancer cell lines are not consistently reported in the available literature. The cell lines mentioned represent a range of cancer types, including lung (A549, H1975, PC9, HCC827, H3255), colon (HCT-116), and prostate (PC-3) cancers.

Studies on other structurally related pyrimidine (B1678525) derivatives have shown activity against some of these cell lines. For example, certain novel pyrimidine derivatives have demonstrated inhibitory effects against A549, HCT-116, and PC-3 cells. ekb.eg Similarly, some BCE-ring-truncated deguelin (B1683977) analogues have shown potency against A549 and HCT116 cells. nih.gov These findings suggest that the chemical space around pyridinyl and phenolic compounds holds promise for the discovery of new anticancer agents.

Table 1: Antiproliferative Activity of Structurally Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidine Derivatives | A549 | 2.14 | ekb.eg |

| Pyrimidine Derivatives | HCT-116 | 3.59 | ekb.eg |

| Pyrimidine Derivatives | PC-3 | 5.52 | ekb.eg |

| BCE-Ring-Truncated Deguelin Analogue (3a) | A549 | 6.62 | nih.gov |

| BCE-Ring-Truncated Deguelin Analogue (6a) | HCT-116 | 3.43 | nih.gov |

| BCE-Ring-Truncated Deguelin Analogue (8d) | HCT-116 | 6.96 | nih.gov |

This table presents data for compounds structurally related to this compound to provide context for potential antiproliferative activity. Data for the specific compound of interest is not available in the cited sources.

The precise cellular mechanisms through which this compound might exert antiproliferative effects, such as the induction of apoptosis or cell cycle arrest, have not been elucidated in the reviewed literature. These are common mechanisms of action for many anticancer compounds. nih.govnih.gov

For instance, piperine, a natural alkaloid, has been shown to induce G1 phase cell cycle arrest and apoptosis in colorectal cancer cells. nih.gov Similarly, other novel compounds have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines, often through the modulation of key regulatory proteins. nih.govnih.gov While these examples establish a framework for how a novel compound might act, specific experimental evidence for this compound is needed to confirm its mechanistic pathway.

Antimicrobial Activity Studies

Antibacterial Efficacy Against Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

No data available.

Antifungal Efficacy Against Fungi (e.g., Candida albicans, Aspergillus niger)

No data available.

Proposed Enzymatic Inhibition Mechanisms in Microbial Survival Pathways

No data available.

Structure Activity Relationship Sar Analysis of 3 Chloro 4 Pyridin 2 Ylmethoxy Phenol Derivatives

Impact of Substituent Modifications on Biological Efficacy and Potency

The biological activity of derivatives based on the 3-Chloro-4-(pyridin-2-ylmethoxy)phenol core is highly sensitive to the nature and position of various substituents. The core structure is notably a key fragment of Neratinib, a potent kinase inhibitor. In this context, the phenolic hydroxyl group is typically replaced by an amino group, which then links to a larger heterocyclic system, such as a quinoline (B57606). The SAR of these larger constructs reveals the electronic and steric impact of modifications.

Research on analogous structures, such as c-Met kinase inhibitors, provides significant insights into how substitutions affect potency. nih.gov For instance, in related aniline (B41778) derivatives, the introduction of small, electron-withdrawing groups on the phenyl ring can modulate the pKa of the aniline nitrogen, which is often critical for forming hydrogen bonds with the target protein. nih.gov The chlorine atom at the 3-position of the phenol (B47542) ring in the parent structure is a key feature. Its electron-withdrawing nature and steric bulk are often crucial for fitting into specific hydrophobic pockets within a target's active site. Replacing or repositioning this halogen can lead to a significant loss of activity.

Modifications on the pyridyl ring also play a pivotal role. The nitrogen atom's position within the pyridine (B92270) ring dictates the geometry of potential hydrogen bonds. nih.gov Furthermore, adding substituents to the pyridine ring can enhance binding through additional interactions or, conversely, cause steric clashes that reduce potency.

Table 1: Impact of Hypothetical Substituent Modifications on Biological Potency (Analogous Systems)

| Modification Site | Substituent | Rationale for Predicted Impact | Predicted Potency Change |

|---|---|---|---|

| Phenolic Ring (Position 5) | Small alkyl (e.g., -CH₃) | May enhance hydrophobic interactions in a specific pocket. | Increase |

| Phenolic Ring (Position 5) | Bulky group (e.g., -t-Butyl) | Potential for steric hindrance with the target protein. | Decrease |

| Pyridine Ring | Additional Nitrogen (Pyrimidine) | Alters hydrogen bonding geometry and basicity. | Variable; Context-Dependent |

| Ether Linkage | Replacement with Thioether (-S-) | Increases lipophilicity and alters bond angle/flexibility. | Variable |

| Chlorine at Position 3 | Replacement with Fluorine (-F) | Reduces steric bulk while maintaining electronegativity. | Decrease or Increase |

| Chlorine at Position 3 | Replacement with Methyl (-CH₃) | Changes electronic nature from withdrawing to donating. | Significant Decrease |

Role of the Phenolic, Pyridyl, and Ether Linkage Moieties in Target Recognition and Binding

Each component of the this compound scaffold has a distinct function in the process of molecular recognition and binding to a biological target, such as a kinase hinge region. nih.gov

Phenolic Moiety : The phenolic ring, often modified to an aniline in kinase inhibitors, serves as a primary anchor. The hydroxyl or amino group is a critical hydrogen bond donor or acceptor, frequently forming a key interaction with the "hinge region" of protein kinases. nih.gov The chlorine atom at the 3-position enhances the acidity of the phenol (or modulates the basicity of an aniline), and its lipophilic character allows it to fit into a well-defined hydrophobic pocket, contributing significantly to binding affinity and selectivity. mdpi.com The phenyl ring itself engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site.

Ether Linkage : The ether linkage (-O-CH₂-) connecting the phenolic and pyridyl moieties provides essential conformational flexibility. This allows the two aromatic ring systems to adopt an optimal, often non-coplanar, orientation to maximize their respective interactions within the binding site. nih.gov Docking studies on similar molecules reveal that this flexibility is key to achieving a low-energy, high-affinity binding conformation. nih.gov The dihedral angle between the phenolic and pyridine rings, facilitated by the ether bridge, is a determining factor for potent inhibition. nih.gov

Rational Design Principles for Optimized Chemical Structures

The rational design of more potent and selective derivatives of this compound is guided by several key principles derived from SAR studies and modern drug discovery techniques.

Computational Modeling and Docking : A primary step involves using computational tools to model the interactions between derivatives and their target protein. nih.gov Docking simulations can predict the binding orientation and affinity of novel analogs, helping to prioritize which compounds to synthesize. Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating physicochemical properties with biological activity to predict the potency of unsynthesized compounds. nih.gov

Bioisosteric Replacement : This principle involves substituting certain functional groups with others that have similar steric and electronic properties (bioisosteres) to improve potency or pharmacokinetic profiles. For example, the chlorine atom could be replaced with a trifluoromethyl group to probe a different hydrophobic pocket, or the pyridine ring could be swapped for another heterocycle like a pyrimidine (B1678525) or a pyrazole (B372694) to explore alternative hydrogen bonding patterns. researchgate.net

Fragment-Based and Scaffold-Hopping Approaches : In cases where a novel target is being pursued, fragments of the molecule can be used as starting points to build new chemical entities. explorationpub.com Alternatively, scaffold hopping can be employed to replace the central pyridinyl-ether-phenol core with a structurally different scaffold that maintains the key interaction points, potentially leading to compounds with novel intellectual property and improved properties. nih.gov

Table 2: Principles for Rational Drug Design

| Design Principle | Application to Derivatives | Desired Outcome |

|---|---|---|

| Structure-Based Design | Use docking to analyze interactions with the target's active site. nih.gov | Design molecules with improved geometric and electronic complementarity. |

| Pharmacophore Modeling | Identify essential features: H-bond donors/acceptors, hydrophobic centers. | Create novel scaffolds that retain key binding interactions. |

| Lipophilicity Modulation | Add/remove polar or nonpolar groups to adjust logP/logD. chemrxiv.org | Enhance solubility and pharmacokinetic profile while maintaining potency. |

| Bioisosteric Replacement | Replace the chlorine atom with other halogens or small groups. researchgate.net | Fine-tune steric and electronic interactions to improve affinity or selectivity. |

Research Applications and Future Directions

Utility as Synthetic Intermediates for Novel Chemical Entities

While direct synthetic applications of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol are not extensively documented in publicly available literature, its corresponding aniline (B41778) derivative, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), serves as a crucial intermediate in the synthesis of complex molecules. chemicalbook.com The synthesis of this aniline often starts from 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, which is subsequently reduced to the aniline. chemicalbook.com This aniline is then utilized in the preparation of more elaborate structures, such as disubstituted (arylamino)quinolinecarbonitriles. chemicalbook.com These findings suggest that this compound could potentially serve as a precursor to its nitro or amino derivatives, thereby acting as a key starting material for a variety of novel chemical entities.

Lead Compound Discovery and Optimization in Medicinal Chemistry Research

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better therapeutic properties. nih.govmdpi.com The process of modifying such a lead compound is known as lead optimization.

The core structure of this compound is present in several molecules investigated in medicinal chemistry. For instance, the derivative N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine has been synthesized and studied. uni.lu In this case, the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, which could be derived from the phenol (B47542), is a key component. The exploration of such derivatives highlights the importance of the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl scaffold in generating compound libraries for screening against various biological targets. The chlorine atom and the pyridinylmethoxy group can be systematically modified to explore the structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

Development of Novel Molecular Probes for Biological Target Validation

Molecular probes are essential tools for understanding the role of specific biological targets in health and disease. While there is no direct evidence of this compound being used as a molecular probe, its structural motifs are found in compounds designed to interact with biological systems. The development of fluorescently labeled or biotinylated derivatives of this phenol could potentially yield valuable probes for target identification and validation studies. The pyridinyl group, for instance, could be functionalized to attach reporter groups without significantly altering the core structure's binding properties.

Current Challenges and Future Research Perspectives in Compound Design and Mechanistic Elucidation

The primary challenge in harnessing the full potential of this compound lies in the limited availability of direct research on the compound itself. Future research should focus on developing efficient and scalable synthetic routes to the phenol and its derivatives. A thorough investigation of its physicochemical properties would provide a solid foundation for its application in medicinal and materials chemistry.

From a medicinal chemistry perspective, a systematic exploration of derivatives of this compound is warranted. This could involve the synthesis of a diverse library of analogues with variations in the substitution pattern of both the phenolic and pyridinyl rings. Screening these compounds against a wide range of biological targets could uncover novel lead compounds for various diseases. Furthermore, computational modeling and structural biology studies could be employed to understand the molecular basis of the interactions of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-4-(pyridin-2-ylmethoxy)phenol, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound can be synthesized via a substitution reaction between 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions, followed by nitro group reduction (e.g., using iron powder in acidic media) and subsequent condensation with cyanoacetic acid. Key variables include:

- Alkali concentration (affects nucleophilic substitution efficiency).

- Temperature control during reduction (prevents over-reduction or side reactions).

- Catalyst selection for condensation (e.g., DCC or EDCI for amide bond formation).

Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Use a combination of:

- X-ray crystallography (via SHELXL refinement ) to resolve the crystal structure.

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton coupling patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- FT-IR to identify functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹). Cross-validate data with computational chemistry tools (e.g., Gaussian for predicted NMR shifts) .

Q. What stability considerations are critical when handling this compound under laboratory conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture control : Use desiccants or inert atmosphere storage due to potential hydrolysis of the pyridylmethoxy group.

- Thermal stability : Conduct TGA/DSC analysis to determine decomposition thresholds.

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) that may react with the phenolic moiety. Always consult safety protocols for chlorinated aromatics .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with target proteins (e.g., enzymes or receptors).

- DFT calculations (B3LYP/6-311+G(d,p)) to analyze electronic properties (HOMO/LUMO energies, electrostatic potential maps).

- MD simulations (GROMACS) to study conformational stability in aqueous or lipid environments.

Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Multi-technique correlation : Compare X-ray crystallography data (bond lengths/angles) with NMR/IR results to identify discrepancies (e.g., tautomerism or polymorphism).

- Dynamic NMR : Resolve rotational barriers or exchange processes in the pyridylmethoxy group.

- Synchrotron XRD : High-resolution data can clarify ambiguous electron density maps.

- Crystallographic software (SHELXL, Olex2) for disorder modeling in crystal structures .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett analysis : Quantify substituent effects (σ values) of the chloro and pyridylmethoxy groups on reaction rates.

- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura or Ullmann couplings.

- In situ monitoring : Use Raman spectroscopy or LC-MS to track intermediates (e.g., boronate esters).

Optimize conditions by adjusting solvent polarity (DMF vs. THF) and base strength (Cs₂CO₃ vs. K₃PO₄) .

Q. What analytical methods detect and quantify degradation products under environmental or physiological conditions?

- Methodological Answer :

- HPLC-HRMS : Pair with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar metabolites.

- Stability-indicating assays : Use accelerated aging studies (40°C/75% RH) with periodic sampling.

- Ecotoxicity profiling : Employ QSAR models to predict environmental persistence and bioaccumulation potential.

Compare degradation pathways (e.g., hydrolytic vs. oxidative) using isotopic labeling .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Error source identification : Check for solvent effects (NMR), crystal packing (XRD), or impurities (HRMS).

- Benchmark calculations : Re-run DFT simulations with implicit solvation models (e.g., PCM for DMSO).

- Validation with analogs : Compare data with structurally related compounds (e.g., 4-chloro-2-(pyrazol-3-yl)phenol derivatives) .

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Detailed reaction logs : Document exact conditions (e.g., degassing methods, stirring rates).

- Intermediate characterization : Validate purity at each step via TLC and HPLC.

- Collaborative validation : Share samples with independent labs for cross-testing.

Address batch-to-batch variability by standardizing reagent sources (e.g., anhydrous solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.